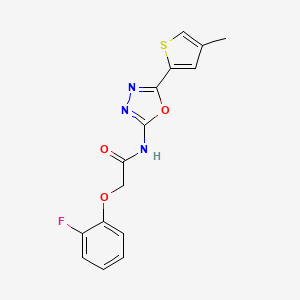

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O3S/c1-9-6-12(23-8-9)14-18-19-15(22-14)17-13(20)7-21-11-5-3-2-4-10(11)16/h2-6,8H,7H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQGLXLRRDLQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

Formation of the fluorophenoxy intermediate: This step involves the reaction of a fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

Synthesis of the thiophene derivative:

Construction of the oxadiazole ring: The oxadiazole ring is formed by the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

Final coupling reaction: The final step involves the coupling of the fluorophenoxy intermediate with the thiophene-oxadiazole derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and thiophene moieties, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including the compound . The compound has shown promising activity against a range of bacterial strains.

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of oxadiazoles to interfere with bacterial cell wall synthesis and function, potentially through inhibition of key enzymes like DNA gyrase and dihydrofolate reductase .

- Testing : In vitro testing against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa has demonstrated significant inhibitory effects, with minimum inhibitory concentrations comparable to established antibiotics .

Anticonvulsant Properties

Another area of application for compounds similar to 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is in the treatment of epilepsy.

- Pharmacological Studies : Research indicates that certain oxadiazole derivatives exhibit anticonvulsant activity in animal models. The mechanism may involve modulation of neurotransmitter systems or direct action on ion channels .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

- Cytotoxic Assays : Studies utilizing MTT assays have shown that the compound can induce cytotoxicity in human cancer cell lines, suggesting its potential as an anticancer agent .

- Selectivity : Importantly, the selectivity for cancer cells over normal cells is a critical factor in assessing its therapeutic viability.

Molecular Docking Studies

Computational studies have been employed to predict the binding affinity and mechanism of action of this compound with various biological targets.

- Docking Simulations : Molecular docking studies have indicated favorable interactions with targets involved in key metabolic pathways, which could inform further drug design efforts .

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial for optimizing the efficacy of this compound.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that require careful optimization to enhance yield and purity.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | 2-Fluorophenol + Acetic anhydride | Reflux for 6 hours | 85% |

| Step 2 | Intermediate + Thiophene derivative | Stir at room temperature for 12 hours | 78% |

| Step 3 | Final cyclization with hydrazine | Heat under reflux for 8 hours | 90% |

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

Target Compound

- Core structure : 1,3,4-oxadiazole.

- Substituents: R1: 2-Fluorophenoxy acetamide. R2: 4-Methylthiophen-2-yl.

Analogous Compounds (Table 1)

Key Observations :

- The 4-methylthiophen-2-yl group provides a sulfur atom for hydrophobic interactions, contrasting with oxygen-rich substituents in 4l or benzofuran in 2a .

Physicochemical Properties

Key Insights :

Hypotheses :

- The 2-fluorophenoxy group may enhance target engagement in kinase or protease inhibition, similar to fluorinated MMP inhibitors .

- The 4-methylthiophen moiety could modulate cytochrome P450 interactions, affecting metabolic stability .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(5-(4-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (CAS Number: 1351644-00-2) is a novel oxadiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 333.3 g/mol. The structure features a fluorophenoxy group and a thiophenyl moiety linked to an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have reported the anticancer properties of various oxadiazole derivatives, including compounds similar to this compound. For instance, derivatives with oxadiazole rings have shown significant cytotoxic effects against several cancer cell lines:

- A549 human lung cancer cells

- C6 rat glioma cells

- L929 murine fibroblast cells

Case Study Findings:

- Compound Efficacy : In a study involving various oxadiazole derivatives, certain compounds exhibited IC50 values ranging from 1.59 to 7.48 μM against A549 cells, indicating potent cytotoxicity .

- Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction and inhibition of matrix metalloproteinase (MMP-9) activity, which is crucial for cancer metastasis .

Enzyme Inhibition

Oxadiazole derivatives have also been studied for their ability to inhibit specific enzymes associated with cancer progression:

- MMP-9 Inhibition : Compounds demonstrated significant inhibition of MMP-9, which correlates with reduced invasiveness in cancer cells.

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with target proteins involved in cancer pathways. The binding affinities indicate potential as a therapeutic agent by mimicking interactions seen with established anticancer drugs like Tamoxifen .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected oxadiazole derivatives compared to this compound:

| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | <0.14 | A549 | Apoptosis induction |

| Compound B | 8.16 | C6 | MMP-9 inhibition |

| Compound C | 1.59 | A549 | Apoptosis and cell cycle arrest |

| Target Compound | TBD | TBD | TBD |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substitution patterns.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-F bonds (~1200 cm⁻¹).

- Elemental analysis : Ensures >95% purity by matching calculated and observed C/H/N/S ratios .

How can contradictions in reported biological activity data be resolved?

Advanced

Discrepancies may arise from:

- Structural analogs : Substituting fluorine with chlorine (as in ) alters electronic effects and target binding.

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1%).

- Purity validation : Use HPLC-MS to rule out impurities >98% .

What pharmacological applications are suggested by its structural motifs?

Basic

The fluorophenoxy group enhances lipophilicity and membrane permeability, while the oxadiazole and thiophene moieties enable π-π stacking with enzyme active sites (e.g., cyclooxygenase-2 or kinase targets). Preclinical studies on analogs show anti-inflammatory (IC₅₀ ~5 µM in COX-2 assays) and antiproliferative activity (IC₅₀ ~10 µM in MCF-7 cells) .

How can computational modeling predict binding affinity and selectivity?

Q. Advanced

- Molecular docking : Use AutoDock Vina with X-ray structures of target proteins (e.g., PDB: 1CX2 for COX-2).

- QSAR studies : Correlate Hammett σ values of substituents with IC₅₀ data to design optimized analogs.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

What challenges arise in designing in vivo studies for this compound?

Q. Advanced

- Solubility : Poor aqueous solubility may require formulation with cyclodextrins or lipid nanoparticles.

- Metabolic stability : Evaluate cytochrome P450 metabolism using liver microsomes.

- Toxicity : Acute toxicity profiling in zebrafish models to determine LD₅₀ and organ-specific effects .

What stability considerations are critical under varying storage conditions?

Basic

The compound is susceptible to hydrolysis at the acetamide bond under basic conditions (pH >9). Store at –20°C in anhydrous DMSO or under nitrogen atmosphere. Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <2% .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

- Substituent variation : Replace 4-methylthiophene with 5-cyclopropylthiophene () to enhance steric bulk and target selectivity.

- Bioisosteric replacement : Substitute oxadiazole with 1,2,4-triazole to modulate H-bonding capacity.

- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding at C=O of acetamide) using 3D-QSAR .

What key structural motifs drive its bioactivity?

Q. Basic

- Fluorophenoxy group : Increases metabolic stability and membrane penetration.

- Oxadiazole ring : Acts as a hydrogen bond acceptor, enhancing affinity for enzymatic pockets.

- 4-Methylthiophene : Contributes to hydrophobic interactions with protein subdomains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.